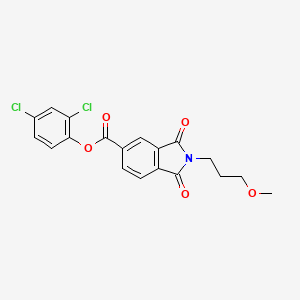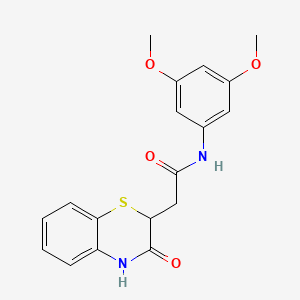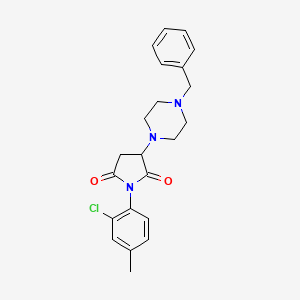
2,4-DICHLOROPHENYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
Übersicht
Beschreibung
2,4-Dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that features a dichlorophenyl group, a methoxypropyl chain, and a dioxoisoindole carboxylate moiety
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Introduction of the Methoxypropyl Chain: The methoxypropyl chain can be introduced via a nucleophilic substitution reaction using 3-methoxypropylamine.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 2,4-dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-4-carboxylate
- 2,4-Dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-6-carboxylate
Uniqueness
2,4-Dichlorophenyl 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific substitution pattern on the isoindole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl) 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO5/c1-26-8-2-7-22-17(23)13-5-3-11(9-14(13)18(22)24)19(25)27-16-6-4-12(20)10-15(16)21/h3-6,9-10H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKCPNFKFMNEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethylsulfanylspiro[5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane];hydroiodide](/img/structure/B4045344.png)
![Butyl 4-[3-(4'-carbamoyl-1,4'-bipiperidin-1'-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4045350.png)
![dimethyl 7-(5-chloro-2-hydroxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B4045352.png)
![3-[1-(4-propoxybenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4045366.png)
![2-[1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-methylacetamide](/img/structure/B4045367.png)
![ethyl 4-[(3-methyl-4-oxo-6-{[(2-phenylethyl)amino]carbonyl}-1,3-thiazinan-2-ylidene)amino]benzoate](/img/structure/B4045375.png)
![2-[3-(3-methoxypropyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4045394.png)

![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2,2-dimethylpropanamide](/img/structure/B4045413.png)
![METHYL 2-({[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]CARBAMOYL}AMINO)BENZOATE](/img/structure/B4045418.png)
![5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4045420.png)
![2-[4-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4045423.png)

![3-({4-[chloro(difluoro)methoxy]phenyl}amino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4045431.png)
